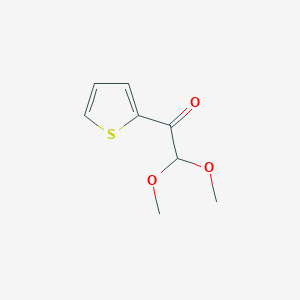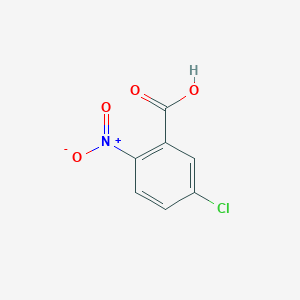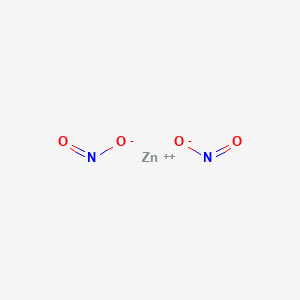
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C11H13NO2 It is characterized by a benzene ring substituted with three methyl groups and a nitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3,5-trimethylbenzene followed by a condensation reaction with nitroethene. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity. The subsequent condensation reaction is carried out in a controlled environment to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Reduction: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Substitution: The products vary depending on the substituent introduced, such as 1,3,5-trimethyl-2-(2-nitroethenyl)-4-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Nitroethenylbenzene: Lacks the methyl groups, affecting its physical and chemical properties.
1,3,5-Trimethyl-2-nitrobenzene: Lacks the ethenyl group, leading to different reactivity and applications.
Uniqueness
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)













